N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-cyclohexyl-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-24(22,23)12-15-10-16(19-14-7-3-2-4-8-14)21-17(20-15)13-6-5-9-18-11-13/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOKZPGUEWYSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine typically involves multi-step organic synthesis. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including sulfonylation, pyridine ring formation, and pyrimidine ring formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrogenated pyridine or pyrimidine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine
- N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
- N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-5-pyrimidinamine
Uniqueness
N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a pyridine ring, and a cyclohexyl group. Its molecular formula is with a molecular weight of approximately 346.45 g/mol. The compound's unique features, particularly the methylsulfonyl group, suggest potential biological activities that warrant detailed investigation.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies indicate that compounds with similar structural motifs can exhibit significant pharmacological effects, particularly as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .
In Vitro Studies
In vitro evaluations have demonstrated that this compound may possess anti-inflammatory properties by selectively inhibiting COX-2. A comparative analysis of related compounds showed that modifications in the functional groups can enhance selectivity and potency against COX-2 while minimizing effects on COX-1, which is crucial for maintaining gastric mucosal integrity .
Table 1: Biological Activity Comparison
| Compound Name | COX-2 Inhibition (%) | Selectivity Index (COX-2/COX-1) | Analgesic Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 85% | 10 | High |
| Compound B | 70% | 5 | Moderate |
Case Studies
A notable case study involved the synthesis and evaluation of a series of methylsulfonyl derivatives, including this compound. These studies utilized docking analysis to predict binding affinities and interactions with COX enzymes, suggesting that structural modifications can lead to enhanced biological activity .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 250 | 500 | Moderate |
| Escherichia coli | >1000 | >1000 | No activity |
| Candida albicans | 500 | 1000 | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine, and how are key intermediates optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and Suzuki-Miyaura coupling for introducing the 3-pyridinyl group. Critical intermediates like 6-[(methylsulfonyl)methyl]-4-chloropyrimidine are prepared via sulfonylation of methylthiomethyl precursors under controlled oxidation (e.g., using mCPBA). Solvent choice (e.g., DMF or acetonitrile) and temperature (reflux conditions) significantly impact yield .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR verify substituent positions (e.g., cyclohexyl protons at δ ~1.2–2.1 ppm, pyridinyl aromatic signals at δ ~7.3–8.5 ppm).
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyrimidine NH) .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z calculated for CHNOS: 428.18) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodology :
- Analog synthesis : Vary substituents (e.g., cyclohexyl → cyclopentyl, methylsulfonyl → trifluoromethylsulfonyl).
- Activity mapping : Compare IC values across analogs to identify critical functional groups (e.g., sulfonyl groups enhance solubility and target binding) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in biological data between independent studies?
- Methodology :
- Assay standardization : Control variables (e.g., cell passage number, serum concentration).
- Purity validation : HPLC (≥98% purity) to rule out impurities (e.g., unreacted intermediates).
- Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-luminescence assays .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET prediction : Tools like SwissADME or ProTox-II simulate metabolic pathways (e.g., CYP450 metabolism).
- Metabolite identification : LC-MS/MS after incubation with liver microsomes .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC-based quantification to track protein expression changes.
- CRISPR screens : Identify gene knockouts that confer resistance .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Methodology :
- Dose formulation : Use PEG-400 or cyclodextrins to enhance solubility.
- Pharmacokinetic studies : IV/PO administration in rodents with LC-MS/MS plasma analysis (e.g., t, C).
- Tissue distribution : Radiolabeled compound tracking in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
